molecular formula C7H4F4N2O2 B1267343 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline CAS No. 344-29-6

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline

Cat. No. B1267343
CAS RN: 344-29-6
M. Wt: 224.11 g/mol
InChI Key: XOQNQGVENLOUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, involves multi-step processes including fluorination, substitution, and reduction steps with an overall yield of about 50% (Yang Shijing, 2013). These methods highlight the complexity and challenges in synthesizing fluorinated aniline derivatives.

Molecular Structure Analysis

Studies on related fluorinated anilines, such as 4-nitro-3-(trifluoromethyl)aniline, using spectroscopic techniques (FT-IR, FT-Raman) and theoretical methods (DFT), reveal detailed information on vibrational, structural, and electronic properties. Such analyses show the significant impact of substituent groups on molecular and electronic properties (S. Saravanan, V. Balachandran, K. Viswanathan, 2014). The presence of fluorine, amino, and nitro groups notably influences the geometry of the benzene ring and its vibration modes.

Chemical Reactions and Properties

Fluoromethyl-2,4,6-trinitrophenylsulfonate, a compound with a somewhat related structure, showcases the reactivity of fluorinated compounds, enabling the electrophilic introduction of CH2F groups into selected nucleophiles. This reactivity is pivotal for understanding the chemical behavior of fluorinated anilines and their utility in synthesizing monofluoromethyl derivatives (M. Reichel et al., 2021).

Physical Properties Analysis

The synthesis and study of compounds like 4-fluoro-3-(trifluoromethyl)aniline provide insights into the physical properties of fluorinated anilines, such as their solvatochromism, photophysical properties, and the effects of fluorination on molecular reactivity and stability. Theoretical studies complement experimental findings, offering a deeper understanding of the influence of fluorine atoms on compound properties (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017).

Scientific Research Applications

Spectroscopic Analysis and Molecular Properties

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline has been studied for its spectroscopic characteristics. A study by Saravanan, Balachandran, and Viswanathan (2014) explored the Fourier transform infrared (FT-IR) and FT-Raman spectra of this compound. They conducted a complete vibrational assignment and analysis of the fundamental modes, also using ab initio and DFT methods to study the vibrational, structural, thermodynamic, and electronic properties of the compound. This research is significant in understanding the molecular and electronic properties of such systems (Saravanan, Balachandran, & Viswanathan, 2014).

Potential in Nonlinear Optical (NLO) Materials

The compound has been identified as potentially useful in nonlinear optical (NLO) materials. Revathi et al. (2017) conducted a combined experimental and theoretical vibrational analysis on similar compounds. Their study provided insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential, and thermodynamic functions, which are crucial for developing NLO materials (Revathi et al., 2017).

Antimycobacterial Applications

In antimycobacterial research, Murugesan et al. (2008) synthesized several compounds from 3,4-difluoro aniline and 3-fluoro-4-nitro aniline, which included structures related to 4-fluoro-2-nitro-6-(trifluoromethyl)aniline. They evaluated these compounds for antimycobacterial activities against Mycobacterium tuberculosis and found significant in vitro and in vivo activities, suggesting the potential of these compounds in treating tuberculosis (Murugesan et al., 2008).

Synthetic Chemistry and Material Science

The compound is also significant in the field of synthetic chemistry and material science. For example, Kulszewicz-Bajer et al. (2004) developed a new synthetic method involving the compound, which is valuable in creating aniline oligomers. These oligomers have applications in various fields, including electronics and materials science (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).

Safety And Hazards

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-fluoro-2-nitro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQNQGVENLOUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278845
Record name 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline

CAS RN

344-29-6
Record name 344-29-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-acetamido-5-fluoro-3-nitrobenzotrifluoride (1.50 g, 5.64 mmol) in concentrated HCl (10 mL) was refluxed overnight and it was extracted by ethyl acetate (2×10 mL). The extract was dried over Mg2SO4, and evaporated to give 624 mg of 2-amino-5-fluoro-3-nitrobenzotrifluoride (50%). 1H NMR (CDCl3): δ6.547 (s, 2H), 7.570 (dd, 1H, J1 =2.7 Hz, J2 =5.7 Hz), 8.114 (dd, 1H, J1 =2.7 Hz, J2 =5.7 Hz).
Name
2-acetamido-5-fluoro-3-nitrobenzotrifluoride
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.